N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

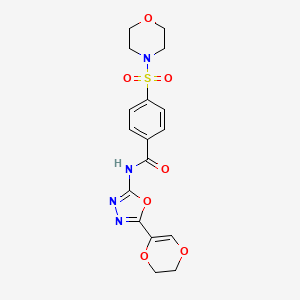

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS: 851095-00-6) is a 1,3,4-oxadiazole derivative featuring a dihydrodioxin ring linked to the oxadiazole core and a benzamide moiety substituted with a morpholinosulfonyl group. Its molecular formula is C₂₀H₁₈N₄O₆S, with a molecular weight of 442.446 g/mol and a monoisotopic mass of 442.094705 .

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O7S/c22-15(18-17-20-19-16(28-17)14-11-26-9-10-27-14)12-1-3-13(4-2-12)29(23,24)21-5-7-25-8-6-21/h1-4,11H,5-10H2,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRNPRXYQPUOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Dihydro-1,4-dioxin moiety : This part contributes to the compound's reactivity and biological interactions.

- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Morpholinosulfonyl group : This moiety is often associated with enhanced solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 299.34 g/mol.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Topoisomerase II

Research has shown that certain derivatives of dioxin compounds inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines. For example, a study demonstrated that benzopsoralens, which share structural similarities with our compound, effectively inhibited topoisomerase II in vitro .

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results indicate a promising therapeutic index, suggesting that it selectively targets cancer cells while sparing normal cells.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Cytotoxicity | Selective targeting of cancer cells |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Anticancer | |

| Benzopsoralen | Anticancer | |

| 5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin) | Antimicrobial |

Scientific Research Applications

Medicinal Chemistry

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its potential therapeutic applications:

- Anticancer Properties : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dioxin and oxadiazole components may play critical roles in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Activity : Research has shown that derivatives of this compound can possess significant antibacterial and antifungal properties. Mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions : It can be utilized in the synthesis of more complex molecules due to its reactive functional groups. This includes serving as a precursor for synthesizing other biologically active compounds .

Material Science

The unique chemical properties of this compound make it suitable for developing new materials:

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability or electrical conductivity .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their anticancer activity against human breast cancer cell lines. Results demonstrated that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results showed that the compound significantly inhibited the growth of both pathogens at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Series

Several structurally related 1,3,4-oxadiazole derivatives have been synthesized and characterized. Key analogs include:

Key Differences in Structure and Properties

Core Heterocycle: The target compound features a 5,6-dihydro-1,4-dioxin ring, which is distinct from the tetrahydronaphthalene (e.g., Compounds 6–8) or dihydrobenzo[b][1,4]dioxin (e.g., Compounds 19, 21) moieties in analogs.

Substituent Effects: The morpholinosulfonyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl, bromo) or electron-donating groups (e.g., isopropoxy) in analogs. This group may enhance solubility due to morpholine’s polar nature, whereas bromo/trifluoromethyl substituents increase lipophilicity .

Synthetic Accessibility: Yields for analogs vary significantly (12–60%), with bromo-substituted derivatives (e.g., Compound 7, 50%) showing higher efficiency than isopropoxy- or trifluoromethyl-substituted analogs.

Q & A

Q. How to validate reproducibility of reported biological activities in independent labs?

- Methodological Answer: Share standardized protocols (e.g., cell lines, assay buffer compositions) via collaborative platforms. Use blinded replicate testing (n ≥ 3) with positive/negative controls. Publish raw data (e.g., NMR spectra, dose-response curves) in open-access repositories for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.